molecular formula C9H11N B14441503 3-Cyclohexyl-2-propynenitrile CAS No. 73542-37-7

3-Cyclohexyl-2-propynenitrile

Cat. No.: B14441503
CAS No.: 73542-37-7
M. Wt: 133.19 g/mol
InChI Key: AKARHNDNSCEBMX-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-propynenitrile (C₉H₁₁N) is an alkyne-substituted nitrile featuring a cyclohexyl group at the third carbon and a nitrile (-C≡N) group at the second position of a propyne backbone. The cyclohexyl group contributes steric bulk and hydrophobic character, distinguishing it from derivatives with aromatic or polar substituents. Below, we compare this compound with structurally related nitriles to elucidate substituent effects on synthesis, stability, and applications.

Properties

CAS No.

73542-37-7

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3-cyclohexylprop-2-ynenitrile

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-3,5-6H2

InChI Key

AKARHNDNSCEBMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-2-propynenitrile can be achieved through several methods. One common approach involves the reaction of cyclohexylacetylene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

Industrial production of 3-Cyclohexyl-2-propynenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 3-Cyclohexyl-2-propynenitrile.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2-propynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

    Oxidation: Cyclohexyl ketones or carboxylic acids.

    Reduction: Cyclohexylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-2-propynenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-propynenitrile involves its interaction with molecular targets and pathways. The nitrile group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. Additionally, the cyclohexyl group can affect the compound’s hydrophobicity and binding affinity, modulating its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below summarizes key structural and spectral differences between 3-Cyclohexyl-2-propynenitrile and its analogs:

Compound Name Molecular Formula Substituents/Functional Groups Key Spectral Data Physical State Reference
3-Cyclohexyl-2-propynenitrile C₉H₁₁N Cyclohexyl, nitrile, alkyne Hypothetical: Alkyne C≡C (~2100 cm⁻¹ IR) Likely liquid -
3-Ethoxy-2-(2-pyridinyl)propenonitrile C₁₁H₁₀N₂O₂ Ethoxy, pyridinyl, α,β-unsaturated nitrile IR: Nitrile (~2240 cm⁻¹), NMR: δ 8.5–7.5 (pyridinyl H) Oil [1]
3-(1,3-Dioxoisoindolin-2-yl)propanenitrile C₁₁H₈N₂O₂ Dioxoisoindolin, nitrile C—H···O/N interactions (2.3–2.5 Å) Crystalline [3]
3-(2,6-Dioxocyclohexyl)propanenitrile C₉H₁₁NO₂ Dioxocyclohexyl, nitrile Molecular weight: 165.19 g/mol Solid (inferred) [5]

Key Observations:

  • Substituent Polarity: The cyclohexyl group in the target compound imparts hydrophobicity, contrasting with the polar dioxoisoindolin () and dioxocyclohexyl () groups, which enhance solubility in polar solvents.
  • Spectral Signatures: Alkyne C≡C bonds (absent in propanenitrile analogs) would show distinct IR absorption (~2100 cm⁻¹). The pyridinyl group in contributes aromatic proton signals in NMR (δ 7.5–8.5) .
  • Physical State: Bulky substituents like cyclohexyl may lower melting points (liquid/oil) compared to crystalline analogs with hydrogen-bonding motifs (e.g., ) .

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